3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound characterized by its unique structural features. It contains multiple aromatic rings, ester groups, and a cyclopropyl moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chloro substituent. The cyclopropyl group is then added through a cyclopropanation reaction. The final steps involve the formation of the dihydropyridine ring and the esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as converting esters to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: A similar compound with a different substituent on the dihydropyridine ring.
3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: Another similar compound with variations in the ester groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO6/c1-24-18(22)12-7-21(10-3-4-10)8-13(19(23)25-2)17(12)11-5-15-16(6-14(11)20)27-9-26-15/h5-8,10,17H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNYSTGKLBSWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Cl)OCO3)C(=O)OC)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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